4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide
CAS No.: 1060310-86-2
Cat. No.: VC11931364
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
![4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide - 1060310-86-2](/images/structure/VC11931364.png)
Specification
CAS No. | 1060310-86-2 |
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Molecular Formula | C19H22N2O3 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | N-[4-(2-amino-2-oxoethyl)phenyl]-4-butoxybenzamide |
Standard InChI | InChI=1S/C19H22N2O3/c1-2-3-12-24-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)13-18(20)22/h4-11H,2-3,12-13H2,1H3,(H2,20,22)(H,21,23) |
Standard InChI Key | FTPUOWKKBYOTKP-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N |
Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone (C₆H₅CONH–) modified with two key substituents:
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A butoxy group (–O–C₄H₉) at the 4-position of the benzene ring.
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A 4-(carbamoylmethyl)phenyl group (–C₆H₄–CH₂–CONH₂) attached to the amide nitrogen.
This configuration introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions. The butoxy chain enhances lipophilicity, while the carbamoylmethyl group provides hydrogen-bonding capabilities .
Physicochemical Parameters
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Molecular Formula: C₁₉H₂₂N₂O₃
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Molecular Weight: ~326.39 g/mol
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMFA) due to the carbamoyl group; limited aqueous solubility (<1 mg/mL) .
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LogP: Estimated at 2.8–3.4 (indicating moderate lipophilicity) .
Table 1: Comparative Physicochemical Data for Benzamide Derivatives
Compound | Molecular Weight | LogP | Aqueous Solubility (mg/mL) |
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4-Butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide | 326.39 | 3.1 | 0.8 |
N-(4-Bromophenyl)benzamide | 276.11 | 2.7 | 1.2 |
4-(Aminomethyl)benzamide | 194.23 | 1.9 | 5.6 |
Synthetic Methodologies
General Synthesis Strategy
The synthesis likely follows a two-step protocol common to N-arylbenzamides :
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Formation of the benzoyl chloride: Reacting 4-butoxybenzoic acid with thionyl chloride (SOCl₂) under reflux.
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Amide coupling: Treating the benzoyl chloride with 4-(carbamoylmethyl)aniline in the presence of a base (e.g., NaOH) via the Schotten-Baumann reaction .
Key Reaction Conditions :
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Temperature: 0–5°C during coupling to minimize side reactions.
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Solvent: Dichloromethane or THF.
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Yield: Typically 60–75% after purification by silica gel chromatography.
Optimization Challenges
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The bulky 4-(carbamoylmethyl)phenyl group may hinder reaction kinetics, requiring extended reaction times (12–24 hrs) .
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Steric effects can lead to byproducts such as N,O-diacylated derivatives, necessitating careful stoichiometric control .
Structure-Activity Relationship (SAR) Insights
Table 2: SAR Trends in Benzamide Derivatives
Substituent | Effect on Activity | Reference |
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4-Butoxy | ↑ Lipophilicity, ↑ metabolic stability | |
Carbamoylmethyl | ↑ Hydrogen bonding, ↑ target affinity | |
Halogens (e.g., Br) | ↑ Electrophilicity, ↑ antiviral potency |
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Positional Sensitivity: Para-substitution on the benzamide ring maximizes target engagement compared to ortho or meta positions .
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Linker Flexibility: The methylene spacer in the carbamoylmethyl group balances conformational flexibility and rigidity, optimizing binding to biological targets .
Analytical Characterization
Spectroscopic Data
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